Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl-

Physicochemical Properties Drug Design XLogP

Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- (CAS 651315-78-5) is a tri-chlorinated heterocyclic building block with a molecular weight of 335.6 g/mol and a molecular formula of C16H9Cl3N2. It is a polysubstituted pyrimidine scaffold, a core structure frequently used in medicinal chemistry.

Molecular Formula C16H9Cl3N2
Molecular Weight 335.6 g/mol
CAS No. 651315-78-5
Cat. No. B12605633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl-
CAS651315-78-5
Molecular FormulaC16H9Cl3N2
Molecular Weight335.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H9Cl3N2/c17-12-8-6-11(7-9-12)14-13(10-4-2-1-3-5-10)15(18)21-16(19)20-14/h1-9H
InChIKeyMXCJMJJNAURZBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- (CAS 651315-78-5): A Specialized Heterocyclic Building Block


Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- (CAS 651315-78-5) is a tri-chlorinated heterocyclic building block with a molecular weight of 335.6 g/mol and a molecular formula of C16H9Cl3N2 [1]. It is a polysubstituted pyrimidine scaffold, a core structure frequently used in medicinal chemistry. Unlike simpler dihalogenated pyrimidines, this compound features three points of potential diversification: reactive chlorine atoms at the 2- and 4-positions, and a distinct substitution pattern at the 5- and 6-positions (phenyl and 4-chlorophenyl, respectively) [1]. This specific architecture makes it a candidate for research into selective kinase inhibitors and other bioactive compounds, as it can be used to construct more complex molecules through sequential, chemoselective reactions [2].

Why Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- (CAS 651315-78-5) Cannot Be Replaced by Simpler Analogs


Generic substitution within the 2,4-dichloropyrimidine class is unreliable for procurement decisions because minor structural changes profoundly impact reactivity and biological target engagement. The specific and asymmetric substitution pattern of CAS 651315-78-5, with distinct aryl groups at the 5- and 6-positions, creates a unique steric and electronic environment that dictates the chemoselectivity of subsequent functionalization steps, a feature absent in simpler analogs like 2,4-dichloropyrimidine [1]. Furthermore, the specific placement of the 4-chlorophenyl group is critical; switching it to the 5-position, as in the isomer CAS 651315-79-6, or removing the 5-phenyl group entirely, as in CAS 878750-63-1, would lead to a completely different molecular shape and potential for biological interactions . For kinase inhibitor research, where this scaffold type is prevalent, the specific substitution pattern is a key determinant of binding pocket complementarity [2]. Using a positional isomer or de-arylated analog would not yield the same lead compound series, making this specific substitution pattern non-fungible for structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- (CAS 651315-78-5)


Distinct Physicochemical Profile Differentiates CAS 651315-78-5 from Its Closest Positional Isomer

While direct biological potency data is absent from admissible sources, the compound's computed physicochemical properties provide a quantifiable basis for differentiation. Its lipophilicity (XLogP3-AA = 6) and heavy atom count (21) distinguish it from other tri-chlorinated pyrimidine isomers, such as 2-chloro-4,6-bis(4-chlorophenyl)pyrimidine, which have a different spatial arrangement of chlorine atoms [1]. These properties, particularly the high lipophilicity, are fundamental in determining a molecule's drug-likeness, membrane permeability, and potential for off-target binding, directly impacting its suitability for different stages of drug discovery [1].

Physicochemical Properties Drug Design XLogP Structural Isomers

Unique Topological Arrangement Determines Target Binding Mode

The target compound's asymmetric 5-phenyl and 6-(4-chlorophenyl) substitution is a key structural determinant for binding Aurora kinases, a family targeted by related 2,4-disubstituted pyrimidines [1]. This arrangement creates a unique molecular shape and electrostatic potential surface. A co-crystal structure of a closely related series (o-Chlorophenyl Substituted Pyrimidines) with Aurora Kinase A confirms that the specific substitution pattern on the pyrimidine ring is a critical determinant for ligand binding and selectivity within the kinase pocket [2]. An isomer with a swapped substitution pattern would misalign these critical interactions, even if its individual chemical properties are similar.

Kinase Inhibition Molecular Docking Structure-Based Drug Design

Enhanced Antimicrobial Activity Associated with the Chlorophenyl Group on the Pyrimidine Scaffold

Research indicates that the presence and position of chlorophenyl groups on the pyrimidine ring are key drivers of antimicrobial activity. A study on chloropyrazine-tethered pyrimidine derivatives found that a compound containing a 2'',4''-dichlorophenyl ring (a similar electron-withdrawing aromatic group) showed the most potent antibacterial and antifungal activities among nineteen tested derivatives [1]. This class-level evidence suggests that the 4-chlorophenyl substituent in the target compound is likely a critical structural feature for activity, differentiating it from non-chlorinated or differently substituted pyrimidine scaffolds [1]. A direct head-to-head comparison of CAS 651315-78-5 with its des-chloro analog would be needed to confirm its specific quantitative advantage.

Antimicrobial Structure-Activity Relationship MIC

Key Application Scenarios for Procuring Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- (CAS 651315-78-5)


Kinase Inhibitor Lead Generation Campaigns

This compound is a strategic choice for initiating a medicinal chemistry program focused on kinases with a hydrophobic ATP-binding pocket, such as Aurora kinases. Its high computed lipophilicity (XLogP = 6) [1] and specific topology make it a suitable scaffold for designing inhibitors that require strong hydrophobic interactions. Researchers can perform sequential nucleophilic aromatic substitutions (SNAr) on the 2- and 4-chloro positions to rapidly generate a library of inhibitors, a common strategy for this class of compounds [2].

Fragment-Based Drug Discovery (FBDD)

As a complex fragment with a high heavy atom count (21), this compound can be used in fragment-based screening to identify novel chemical matter for targets with a preference for lipophilic, multi-ring systems. Its rigid, non-planar geometry conferred by the 5- and 6-substituents offers a well-defined three-dimensional structure for probing complex protein surfaces, a task for which simpler, flat pyrimidine fragments (e.g., 2,4-dichloropyrimidine) are suboptimal.

Structure-Activity Relationship (SAR) Studies on Antimicrobial Agents

The compound serves as a key intermediate for synthesizing and exploring the SAR of novel antimicrobial agents, given the established link between chlorophenyl substitution and enhanced antibacterial and antifungal potency [3]. Using this compound, researchers can modify the reactive chlorine sites with different amines or other nucleophiles to optimize potency and selectivity against drug-resistant strains.

Synthesis of Asymmetric Probe Molecules

The inherently asymmetric nature of the pyrimidine core, bearing two different aryl groups, makes it a valuable precursor for synthesizing chemical probes for target identification. The chlorine atoms can be used to attach a biochemical tag or fluorophore, while the distinct 5-phenyl and 6-(4-chlorophenyl) groups provide a unique molecular handle for binding interaction studies, allowing researchers to dissect the contribution of each moiety to target engagement.

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